1H and 13C NMR spectral data for (3-Methylazetidin-2-yl)methanol
1H and 13C NMR spectral data for (3-Methylazetidin-2-yl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methylazetidin-2-yl)methanol
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds.[1][2][3] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for (3-Methylazetidin-2-yl)methanol, a substituted azetidine of interest in medicinal chemistry.
The four-membered azetidine ring is a privileged scaffold in drug discovery, but its strained nature can lead to complex and sometimes counterintuitive NMR spectra.[4] This guide will provide a detailed analysis of the expected spectral features of (3-Methylazetidin-2-yl)methanol, a robust experimental protocol for data acquisition, and a logical framework for spectral interpretation, grounded in established principles of NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available experimental spectrum for (3-Methylazetidin-2-yl)methanol is not readily found, a detailed prediction can be made based on the analysis of structurally similar azetidine derivatives.[5][6][7] The expected chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the rigid geometry of the four-membered ring, and the presence of the methyl and hydroxymethyl substituents.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be complex due to the presence of a chiral center and the diastereotopicity of methylene protons.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 | ~3.5 - 3.8 | Multiplet | 1H | J(H2, H3), J(H2, CH₂OH) |
| H3 | ~2.5 - 2.8 | Multiplet | 1H | J(H3, H2), J(H3, H4a), J(H3, H4b), J(H3, CH₃) |
| H4a (cis to CH₃) | ~3.2 - 3.5 | Multiplet | 1H | J(H4a, H4b), J(H4a, H3) |
| H4b (trans to CH₃) | ~2.9 - 3.2 | Multiplet | 1H | J(H4b, H4a), J(H4b, H3) |
| CH₂OH | ~3.6 - 3.9 (diastereotopic) | Multiplet | 2H | J(CH₂OH, H2) |
| CH₃ | ~1.1 - 1.3 | Doublet | 3H | J(CH₃, H3) |
| NH | Broad, solvent dependent | Singlet (broad) | 1H | - |
| OH | Broad, solvent dependent | Singlet (broad) | 1H | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide key information on the number of distinct carbon environments.[2] Due to the chirality of the molecule, all four carbons of the azetidine ring and the two carbons of the substituent are expected to be chemically non-equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~60 - 65 |
| C3 | ~35 - 40 |
| C4 | ~45 - 50 |
| CH₂OH | ~65 - 70 |
| CH₃ | ~15 - 20 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to yield clean, well-resolved spectra.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of purified (3-Methylazetidin-2-yl)methanol.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Methanol-d₄ or DMSO-d₆ are recommended to ensure the exchangeable NH and OH protons are visible. Chloroform-d is also an option, though proton exchange may be slower.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is observed, filter the sample through a small plug of glass wool in a Pasteur pipette to prevent poor shimming.[4]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to resolve complex multiplets.[5]
-
Shimming: Carefully shim the magnetic field on the sample to achieve optimal resolution and peak shape.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for each carbon.
-
Spectral Width: Approximately 220-240 ppm.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[3]
-
Data Processing and Interpretation
1. 1D Spectra Processing:
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).[8][9]
2. Spectral Interpretation:
-
¹H NMR Analysis:
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment.
-
Chemical Shift: The positions of the signals provide clues about the electronic environment of the protons.[1]
-
Multiplicity and Coupling Constants: The splitting patterns reveal the number of neighboring protons. The magnitude of the coupling constants (J-values) can provide stereochemical information.[7]
-
-
¹³C NMR Analysis:
-
The number of signals confirms the number of unique carbon environments.
-
The chemical shifts indicate the type of carbon (e.g., sp³ hybridized).[2]
-
-
2D NMR Analysis:
-
COSY: Trace the connectivity from one proton to its neighbors. For instance, a cross-peak between the H2 and H3 signals would confirm their vicinal relationship.
-
HSQC: Assign the carbon signals based on the known proton assignments.
-
HMBC: Use long-range correlations to confirm the overall structure. For example, a correlation between the methyl protons and C2 and C4 would solidify the assignment of the azetidine ring.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural characterization of (3-Methylazetidin-2-yl)methanol by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a combination of predictive knowledge, meticulous experimental technique, and systematic data interpretation. By following the protocols and analytical logic outlined in this guide, researchers can confidently elucidate the structure of this and related azetidine derivatives, ensuring the scientific integrity of their work in drug discovery and development. The use of 2D NMR techniques is strongly recommended to resolve the inherent complexities of the spectra of such molecules and provide unambiguous structural proof.
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